Methyl perfluoroisobutyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

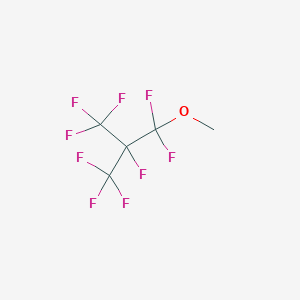

Structure

3D Structure

Properties

IUPAC Name |

2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c1-15-5(13,14)2(6,3(7,8)9)4(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXNLVJQMJNEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF(CF3)CF2OCH3, C5H3F9O | |

| Record name | Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042326 | |

| Record name | Perfluoroisobutyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with a mild ethereal odor; [3M MSDS] | |

| Record name | Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nonafluoroisobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

202.0 [mmHg] | |

| Record name | Methyl nonafluoroisobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

163702-08-7 | |

| Record name | Methyl perfluoroisobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluoroisobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroisobutyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PERFLUOROISOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI89P35AAX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of methyl perfluoroisobutyl ether

An In-depth Technical Guide on the Physicochemical Properties of Methyl Perfluoroisobutyl Ether

Introduction

This compound, with the CAS number 163702-08-7, is a fluorinated ether used in a variety of industrial applications.[1][2] It is a colorless, clear liquid with a slight ethereal odor.[3] This compound is known for its high stability, non-flammability, and low toxicity, making it a suitable replacement for ozone-depleting solvents in applications such as heat transfer, solvent cleaning, and as a lubricant carrier.[2][4] It is often a component of hydrofluoroether (HFE) fluids, such as 3M™ Novec™ 7100, where it is mixed with its isomer, methyl nonafluorobutyl ether.[3][4] This guide provides a detailed overview of its core physicochemical properties, the experimental protocols used for their determination, and a visualization of the logical relationships between these properties.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃F₉O | [3] |

| Molecular Weight | 250.06 g/mol | [3] |

| Boiling Point | 61 °C (at 760 mmHg) | [5] |

| Melting Point | -135 °C | [5] |

| Density / Specific Gravity | 1.5 g/mL (at 25 °C) | |

| Vapor Pressure | 202 mmHg (at 25 °C) | [5] |

| Viscosity | 0.6 centipoise (at 23 °C) | |

| Solubility in Water | < 12 ppm | |

| Evaporation Rate | 49 (n-Butyl Acetate = 1) | [5] |

| Autoignition Temperature | 405 °C | [6] |

| Flash Point | No Flash Point | [5] |

| Flammable Limits (LEL/UEL) | None Detected | [5] |

Experimental Protocols

The determination of the physicochemical properties listed above is conducted using standardized experimental methodologies. While specific laboratory procedures for this compound are proprietary to manufacturers, the following ASTM International standards are commonly cited for the properties of similar hydrofluoroether fluids:

-

Flash Point: The absence of a flash point is determined according to standard methods such as ASTM D56 (Tag Closed Cup Tester) and ASTM D92 (Cleveland Open Cup Tester). These tests involve heating the liquid in a controlled manner and introducing an ignition source to see if a flash occurs.

-

Autoignition Temperature: This property is measured using the ASTM E659-84 standard. The test identifies the lowest temperature at which the substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

-

Flammability Limits: The lower and upper explosive limits (LEL/UEL) are determined based on ASTM E681. This standard involves introducing the substance into a closed chamber at various concentrations and attempting to ignite it to determine the concentration range over which it is flammable.

-

Boiling Point: The boiling point is typically determined at atmospheric pressure (760 mmHg) using standard laboratory distillation apparatus, following principles outlined in methods like ASTM D1078.

-

Density and Specific Gravity: These are measured using a pycnometer or a hydrometer, with the reference standard for specific gravity being water at a specified temperature.

-

Vapor Pressure: Standard methods like ASTM D2879 (isoteniscope method) can be used to determine the vapor pressure of a liquid at various temperatures.

-

Viscosity: The kinematic viscosity is measured using a viscometer, such as a capillary viscometer, according to methods like ASTM D445. The dynamic viscosity reported here is derived from this measurement.

Logical Relationships of Properties

The fundamental molecular structure of this compound dictates its macroscopic physicochemical and safety properties. The following diagram illustrates these relationships.

Caption: Logical flow from molecular structure to key properties and applications.

References

- 1. This compound-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 2. This compound | 163702-08-7 [chemicalbook.com]

- 3. This compound | C5H3F9O | CID 4156734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. besttechnologyinc.com [besttechnologyinc.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to Methyl Perfluoroisobutyl Ether (CAS Number: 163702-08-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether, identified by the CAS number 163702-08-7, is a highly fluorinated ether that has garnered significant interest across various scientific and industrial sectors.[1][2] Its unique combination of physical and chemical properties, including high thermal stability, chemical inertness, non-flammability, and low toxicity, makes it a versatile compound with applications ranging from a high-performance solvent to a heat transfer fluid.[1][2] This technical guide provides a comprehensive overview of the core properties, potential applications, and safety considerations of this compound, with a particular focus on its relevance to research, scientific, and drug development professionals.

Core Properties of this compound

This compound is a clear, colorless, and low-odor liquid.[1][2] Its key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C5H3F9O | [3][4] |

| Molecular Weight | 250.06 g/mol | [3][] |

| Boiling Point | 30 °C to 69 °C at 760 mmHg | [][6][7] |

| Melting Point | Not available | |

| Density | 1.5 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 909 mmHg at 25 °C | [][6] |

| Surface Tension | 13.6 mN/m at 25 °C | [8] |

| Viscosity (Kinematic) | 0.51 mm²/s at 25 °C | [8] |

| Water Solubility | < 12 ppm | [9] |

| Refractive Index | 1.27 | [][7] |

| Flash Point | Non-flammable | [1][2] |

Environmental and Safety Properties

| Property | Value | Reference |

| Ozone Depletion Potential (ODP) | 0 | [1] |

| Global Warming Potential (GWP) | Low | [1] |

| Toxicity | Low | [1][2] |

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development settings, including the pharmaceutical industry.

Solvent Applications

Due to its chemical inertness and ability to dissolve a range of compounds, it serves as an excellent solvent for the formulation and synthesis of active pharmaceutical ingredients (APIs).[] Its capacity to dissolve both hydrophilic and lipophilic compounds makes it versatile for different stages of drug development.[]

// Nodes for Properties node [fillcolor="#F1F3F4", fontcolor="#202124"]; prop1 [label="High Chemical Inertness"]; prop2 [label="High Thermal Stability"]; prop3 [label="Low Surface Tension"]; prop4 [label="Good Solubility Characteristics"]; prop5 [label="Low Toxicity"]; prop6 [label="Non-flammable"]; prop7 [label="Excellent Dielectric Properties"];

// Nodes for Applications node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; app1 [label="Solvent for API Synthesis & Formulation"]; app2 [label="Cleaning Agent for Medical Devices"]; app3 [label="Heat Transfer Fluid"]; app4 [label="Carrier Solvent in Chromatography"]; app5 [label="Safer Reaction Medium"];

// Edges connecting properties to applications prop1 -> app1; prop1 -> app2; prop1 -> app5; prop2 -> app3; prop3 -> app2; prop4 -> app1; prop4 -> app4; prop5 -> app1; prop5 -> app2; prop5 -> app5; prop6 -> app5; prop7 -> app3; } }

Cleaning Agent

In the manufacturing of medical devices, maintaining stringent cleanliness is paramount. This compound is utilized for cleaning delicate surfaces due to its high chemical inertness and low toxicity, effectively removing contaminants without leaving residues.[]

Analytical Chemistry

In analytical laboratories, this ether is employed in chromatography and spectroscopy applications.[] Its low viscosity and high volatility make it a suitable carrier solvent in gas chromatography, enhancing the accuracy and resolution of analytical measurements.[]

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound in drug development are not widely published in publicly available literature, this section provides generalized methodologies for its synthesis and potential use in a laboratory setting based on available information.

Synthesis of this compound

Several synthetic routes to this compound have been described, primarily involving the fluorination of hydrocarbon precursors or coupling reactions.[7][10] One common approach is the electrochemical fluorination (ECF) of isobutyric acid derivatives followed by methylation.[10]

// Nodes for the workflow node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Isobutyric Acid Derivative"]; step1 [label="Electrochemical Fluorination (ECF) in Anhydrous HF"]; step2 [label="Formation of Perfluoroisobutyryl Fluoride"]; step3 [label="Reaction with a Methylating Agent (e.g., Dimethyl Sulfate)"]; step4 [label="Formation of this compound"]; step5 [label="Purification (e.g., Distillation)"]; end [label="End: Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges connecting the workflow steps start -> step1 [label="Precursor"]; step1 -> step2 [label="Fluorination"]; step2 -> step3 [label="Intermediate"]; step3 -> step4 [label="Methylation"]; step4 -> step5 [label="Crude Product"]; step5 -> end [label="Purified Product"]; } }

Methodology:

-

Precursor Preparation: Start with an appropriate isobutyric acid derivative.

-

Electrochemical Fluorination: The precursor is subjected to electrochemical fluorination in anhydrous hydrogen fluoride (B91410). This process replaces the hydrogen atoms with fluorine.

-

Formation of Intermediate: The fluorination process yields perfluoroisobutyryl fluoride.

-

Methylation: The perfluoroisobutyryl fluoride intermediate is then reacted with a methylating agent, such as dimethyl sulfate, to introduce the methyl ether group.

-

Purification: The final product, this compound, is purified from the reaction mixture, typically by distillation.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, pressure, and catalyst choice would need to be optimized for yield and purity.[10]

Safety and Handling

This compound is considered to have low toxicity.[1][2] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While generally stable, thermal decomposition may produce hazardous gases such as hydrogen fluoride.

Signaling Pathways and Biological Interactions

Currently, there is no scientific literature available to suggest that this compound is involved in any specific biological or signaling pathways. Its high degree of fluorination and chemical inertness make it unlikely to interact with biological systems in a targeted manner. Its primary role in a biological or pharmaceutical context is as an inert solvent or carrier. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Conclusion

This compound is a valuable and versatile compound for researchers, scientists, and drug development professionals. Its unique combination of physical and chemical properties makes it an excellent choice for a variety of applications, particularly as a stable and non-toxic solvent. While its direct role in biological processes or signaling pathways has not been identified, its utility as an enabling tool in synthesis, formulation, and analysis is clear. Further research into its applications may uncover new opportunities for this unique fluorinated ether in the advancement of science and medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 163702-08-7: this compound [cymitquimica.com]

- 6. Methyl perfluorobutyl ether | C4F9OCH3 | CID 164514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is Methyl Perfluorobutyl Ether?_Chemicalbook [chemicalbook.com]

- 8. CN107382678A - A kind of preparation method of perfluoro butyl methyl ether - Google Patents [patents.google.com]

- 9. This compound | C5H3F9O | CID 4156734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 163702-08-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl Perfluoroisobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of methyl perfluoroisobutyl ether (C₅H₃F₉O). Due to the absence of publicly available experimental structural data, this guide utilizes computationally derived properties to detail the molecular geometry, including bond lengths and angles. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these structural parameters using gas electron diffraction (GED) and microwave spectroscopy, techniques well-suited for the analysis of fluorinated ethers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or interested in the properties of hydrofluoroethers.

Introduction

This compound, with the IUPAC name 2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane, is a hydrofluoroether (HFE) belonging to the broader class of per- and polyfluoroalkyl substances (PFAS).[1] It is a clear, colorless liquid with a mild ethereal odor.[1] As a fluorinated ether, it possesses unique physical and chemical properties, including high thermal stability and low surface tension, which make it suitable for various industrial applications.[2] A thorough understanding of its molecular structure is fundamental to elucidating its chemical behavior, reactivity, and potential interactions in biological and material systems.

This guide presents the current understanding of the molecular structure of this compound, based on computational models, and provides a detailed description of the experimental methodologies that could be employed for its empirical determination.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central ether linkage connecting a methyl group to a perfluoroisobutyl group. The high degree of fluorination significantly influences the molecule's geometry and electronic properties.

Computed Molecular Geometry

In the absence of experimental data from techniques such as X-ray crystallography, gas electron diffraction, or microwave spectroscopy, the molecular geometry of this compound has been determined through computational chemistry methods. The following tables summarize the computed bond lengths and angles, providing a theoretical model of the molecule's three-dimensional structure.[1]

Table 1: Computed Bond Lengths of this compound

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C-O | C | O | Data not available |

| C-O | C | O | Data not available |

| C-H | C | H | Data not available |

| C-C | C | C | Data not available |

| C-F | C | F | Data not available |

Note: Specific computed bond length values are not directly available in the aggregated search results. This table structure is provided for when such data becomes available.

Table 2: Computed Bond Angles of this compound

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Bond Angle (°) |

| C-O-C | C | O | C | Data not available |

| H-C-H | H | C | H | Data not available |

| H-C-O | H | C | O | Data not available |

| C-C-C | C | C | C | Data not available |

| F-C-F | F | C | F | Data not available |

| C-C-F | C | C | F | Data not available |

Note: Specific computed bond angle values are not directly available in the aggregated search results. This table structure is provided for when such data becomes available.

The perfluoroisobutyl group is expected to create significant steric hindrance and inductive effects, influencing the C-O-C bond angle and the rotational barriers around the C-O and C-C bonds. The strong carbon-fluorine bonds are a defining feature of this molecule, contributing to its chemical inertness.[2]

Experimental Protocols for Structural Determination

The precise determination of the molecular structure of this compound in the gas phase can be achieved through a combination of gas electron diffraction (GED) and microwave spectroscopy. These techniques provide complementary information, leading to a highly accurate structural model.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of molecules in the gas phase by analyzing the scattering pattern of an electron beam as it interacts with the molecules.[2]

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum diffraction chamber through a nozzle, creating a molecular beam that intersects with a high-energy electron beam (typically 40-60 keV).[2]

-

Electron Scattering: The electrons are scattered by the electrostatic potential of the molecule. The resulting diffraction pattern, consisting of concentric rings, is recorded on a detector (e.g., a photographic plate or a CCD camera).[2]

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. The positions and intensities of the diffraction rings are related to the internuclear distances within the molecule.

-

Structural Refinement: A theoretical molecular model is used to calculate a theoretical scattering pattern. The parameters of this model (bond lengths, bond angles, and vibrational amplitudes) are refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental scattering data.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule.[3] For a polar molecule like this compound, this technique can provide highly precise rotational constants, which are inversely related to the moments of inertia of the molecule.

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a precisely known and variable frequency.

-

Absorption Detection: When the microwave frequency matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected, and the frequency is recorded.

-

Spectral Analysis: The resulting spectrum, a series of absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.

-

Isotopic Substitution: To determine the complete molecular structure, the microwave spectra of different isotopologues of the molecule (e.g., containing ¹³C or ¹⁸O) are also measured. The changes in the rotational constants upon isotopic substitution allow for the precise determination of the atomic coordinates.

Conclusion

References

Synonyms for methyl perfluoroisobutyl ether in scientific literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methyl perfluoroisobutyl ether, a fluorinated solvent with significant applications across various scientific and industrial domains. This document collates critical data, outlines experimental methodologies, and visualizes key processes to support research, development, and manufacturing activities.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial products. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the substance.

| Type | Name | Reference |

| IUPAC Name | 2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane | [1] |

| CAS Number | 163702-08-7 | [1][2] |

| Common Synonyms | Methyl nonafluoroisobutyl ether, Perfluoroisobutyl methyl ether | [2] |

| Trade Names | Novec™ 7100 (as a mixture with its isomer), HFE-7100 (as a mixture with its isomer) | [2][3] |

| Other Names | 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane, Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro- | [2] |

Note: this compound is often supplied as a mixture with its straight-chain isomer, methyl nonafluorobutyl ether (CAS No. 163702-07-6). The trade names Novec™ 7100 and HFE-7100 typically refer to this isomeric mixture.[3]

Physicochemical and Thermophysical Properties

A summary of the key physical, chemical, and thermal properties of this compound and its common isomeric mixture is presented below. These properties are fundamental to its application as a solvent, heat transfer fluid, and cleaning agent.

| Property | Value | Conditions | Reference |

| Molecular Formula | C5H3F9O | [1] | |

| Molecular Weight | 250.06 g/mol | ||

| Boiling Point | 61 °C | @ 760 mmHg | [4] |

| Pour Point | -135 °C | [4] | |

| Density | 1.51 g/cm³ | @ 25 °C | [4] |

| Vapor Pressure | 27 kPa | @ 25 °C | [4] |

| Kinematic Viscosity | 0.38 cSt | @ 25 °C | |

| Specific Heat | 1183 J/kg-K | @ 25 °C | |

| Thermal Conductivity | 0.069 W/m-K | @ 25 °C | |

| Heat of Vaporization | 112 kJ/kg | At boiling point | [4] |

| Surface Tension | 13.6 mN/m | @ 25 °C | [4] |

| Dielectric Strength | >25 kV | 0.1" gap | [4] |

| Global Warming Potential (GWP) | 297 | 100-year ITH | [4] |

| Ozone Depletion Potential (ODP) | 0 | [4] | |

| Solubility in Water | 12 ppmw | @ 25 °C | |

| Solubility of Water in Fluid | 95 ppmw | @ 25 °C | [4] |

| Flash Point | None | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the scientific literature for the evaluation of this compound.

90-Day Inhalation Toxicity Study

A 90-day inhalation toxicity study is a standard method to assess the subchronic toxicity of a substance. While a specific detailed report for this compound was not available, the general protocol follows the OECD Test Guideline 413.

-

Objective: To characterize the toxicity profile of the test substance following repeated inhalation exposure for a 90-day period.[5]

-

Test System: Typically, the study is conducted using rats (e.g., Wistar or Sprague-Dawley strains).[6] Groups of at least 10 male and 10 female rodents are used for each concentration level and a control group.[7]

-

Exposure: Animals are exposed to the test article, filtered air (negative control), and/or a vehicle control for 6 hours per day, 5 days a week, for 90 days.[6] For this compound, a recommended exposure guideline of 750 ppm for an eight-hour time-weighted average has been established based on a 90-day inhalation study.[8][9]

-

Parameters Evaluated:

-

Clinical Observations: Daily detailed observations for any signs of toxicity.[7]

-

Body Weight: Measured at least once a week.

-

Food Consumption: Measured weekly.

-

Ophthalmology: Examination of the eyes before and after the study.[5]

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters.[5]

-

Gross Pathology: A complete gross necropsy is performed on all animals.[5]

-

Organ Weights: Key organs are weighed.[5]

-

Histopathology: Microscopic examination of a comprehensive set of tissues and organs.[5]

-

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest concentration at which no adverse effects are observed.[5]

Developmental Toxicity Study

Developmental toxicity studies are conducted to evaluate the potential of a substance to cause adverse effects on the developing fetus. The general guidelines for such studies are provided by regulatory bodies like the EPA.

-

Objective: To determine the potential of a substance to induce structural or other adverse effects in the offspring after exposure of the pregnant animal.[10]

-

Test System: Commonly used species include rats and rabbits.

-

Exposure: The test substance is administered to pregnant females during the period of major organogenesis.

-

Parameters Evaluated:

-

Maternal Toxicity: Clinical signs, body weight, and food consumption of the dams are monitored.

-

Developmental Endpoints: At near-term, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

-

-

Data Analysis: The NOAEL for both maternal and developmental toxicity is determined.

Material Compatibility Testing

Material compatibility testing is essential to ensure that the fluid does not degrade the materials of the system in which it is used.

-

Objective: To evaluate the compatibility of various materials (metals, plastics, elastomers) with this compound under specific conditions.

-

Methodology (Short-Term Exposure): [8]

-

Samples of the materials to be tested are immersed in boiling this compound.

-

The exposure duration is typically one hour.[8]

-

After exposure, the materials are visually inspected for any changes, such as swelling, cracking, or discoloration.

-

For elastomers and plastics, changes in mass and volume can also be measured.

-

-

Methodology (Continuous Exposure): [11]

-

Material samples are fully immersed in the fluid at a constant temperature for an extended period.

-

Periodic inspections and measurements are performed to assess any degradation over time.

-

For plastics and elastomers, the amount of extractable plasticizer can be a key parameter to measure.[11]

-

Heat Transfer Performance Evaluation

These experiments are designed to quantify the heat transfer capabilities of the fluid, which is critical for its use as a coolant.

-

Objective: To measure the heat transfer coefficient and critical heat flux (CHF) of this compound under various flow and heating conditions.

-

Experimental Setup: [12][13][14]

-

A test section, often a mini-channel or a heated surface, through which the fluid flows.

-

A pumping system to control the mass flux of the fluid.

-

A heating element to apply a controlled heat flux to the test section.

-

Temperature and pressure sensors at the inlet and outlet of the test section, and along the heated surface.

-

-

-

The fluid is circulated through the test loop at a constant mass flux and inlet temperature.

-

The heat flux to the test section is incrementally increased.

-

At each heat flux level, the system is allowed to reach a steady state, and temperatures and pressures are recorded.

-

The heat transfer coefficient is calculated based on the applied heat flux and the temperature difference between the heated surface and the fluid.

-

The heat flux is increased until the critical heat flux is reached, which is characterized by a rapid and significant increase in the surface temperature.

-

-

Data Analysis: Boiling curves (heat flux versus surface superheat) are plotted to analyze the heat transfer performance.

Cleaning Validation

Cleaning validation is a documented process that proves a cleaning procedure consistently removes residues to predetermined levels.

-

Objective: To provide documented evidence that a cleaning process using this compound effectively removes contaminants from equipment surfaces.[15]

-

Methodology:

-

Define Acceptance Criteria: Establish the maximum allowable carryover of the previous substance. This is often based on visual inspection (no visible residue) and analytical limits (e.g., not more than 10 ppm of the active ingredient in the next product).[15][16]

-

Sampling:

-

Direct Surface Sampling (Swab Method): A swab wetted with a suitable solvent is used to sample a defined area of the cleaned surface. This method is effective for insoluble or "dried-out" residues.[15][16]

-

Rinse Sampling: A known volume of solvent is used to rinse a defined surface area, and the rinse solution is collected for analysis. This method is suitable for soluble residues and large surface areas.[16]

-

-

Analytical Method: A validated analytical method (e.g., HPLC, GC) is used to quantify the amount of residue in the swab or rinse sample. The method must be sensitive enough to detect residues at the established acceptance limit.

-

Protocol Execution: The cleaning procedure is performed, followed by sampling and analysis. This is typically repeated for three consecutive successful cleaning cycles to demonstrate consistency.

-

Visualizations

The following diagrams illustrate key aspects of this compound, from its synthesis to its practical applications.

References

- 1. This compound | C5H3F9O | CID 4156734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 163702-08-7: this compound [cymitquimica.com]

- 3. besttechnologyinc.com [besttechnologyinc.com]

- 4. 3m.com [3m.com]

- 5. Short-term toxicity – 90-day inhalation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. yeint.fi [yeint.fi]

- 10. epa.gov [epa.gov]

- 11. tmcindustries.com [tmcindustries.com]

- 12. jffhmt.avestia.com [jffhmt.avestia.com]

- 13. researchgate.net [researchgate.net]

- 14. avestia.com [avestia.com]

- 15. Cleaning Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 16. safetyculture.com [safetyculture.com]

Unveiling the Atmospheric Journey of Methyl Perfluoroisobutyl Ether: A Technical Guide

For Immediate Release

A deep dive into the environmental fate and atmospheric degradation of methyl perfluoroisobutyl ether reveals a substance with a moderate atmospheric lifetime and a notable global warming potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its atmospheric chemistry, including detailed experimental protocols and quantitative data.

This compound, commercially known as HFE-7100, is a hydrofluoroether used in various industrial applications, including as a cleaning solvent and heat transfer fluid. Its environmental persistence and potential contribution to climate change are of significant interest. This document summarizes the current scientific understanding of its atmospheric fate.

Environmental Persistence and Climate Impact

The atmospheric lifetime of this compound is primarily determined by its reaction with hydroxyl (OH) radicals, the atmosphere's primary cleansing agent. Current data indicates an atmospheric lifetime of approximately 4.1 to 5 years. While it has a zero Ozone Depletion Potential (ODP), its Global Warming Potential (GWP) is a point of consideration. Over a 100-year time horizon, its GWP is estimated to be in the range of 155.3 to 320.

| Parameter | Value | Source |

| Atmospheric Lifetime | 4.1 - 5 years | [1][2] |

| Ozone Depletion Potential (ODP) | 0 | [3] |

| Global Warming Potential (GWP) (100-year) | 155.3 - 320 | [1][4] |

Atmospheric Degradation Pathway

The primary degradation pathway for this compound in the troposphere is initiated by hydrogen abstraction by the OH radical from the methoxy (B1213986) group. This initial reaction is the rate-limiting step in its atmospheric removal.

A theoretical study using computational chemistry has determined the Arrhenius expression for the reaction with OH radicals as:

k_OH = 2.87 x 10⁻²⁴ · T³·⁶⁶ exp(527/T) cm³ molecule⁻¹ s⁻¹ [4]

This equation allows for the calculation of the rate constant at different temperatures. Subsequent reactions of the resulting radical with oxygen lead to the formation of several degradation products. The expected atmospheric degradation products for the isobutyl isomer of this compound are isoperfluorobutyric acid, carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF)[1].

References

- 1. researchgate.net [researchgate.net]

- 2. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]

- 3. This compound-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl Perfluoroisobutyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether, systematically known as 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane, is a hydrofluoroether (HFE) with the chemical formula C5H3F9O.[1][2] Due to its unique properties, including low toxicity, non-flammability, and excellent thermal stability, it finds applications as a solvent, heat transfer fluid, and cleaning agent in various industries, including pharmaceuticals and electronics.[3][][5] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C5H3F9O | [1][2] |

| Molecular Weight | 250.06 g/mol | [2][7] |

| CAS Number | 163702-08-7 | [1][2] |

| IUPAC Name | 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane | [1][8] |

| Boiling Point | 20.0 ± 40.0 °C (at 760 Torr) | [2] |

| Density | 1.500 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |

| Appearance | Colorless, clear liquid | [2][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. 1H, 13C, and 19F NMR are particularly informative for this compound.

Expected Chemical Shifts and Couplings:

-

¹H NMR: A singlet or a multiplet is expected for the methoxy (B1213986) (-OCH₃) protons. The chemical shift will be influenced by the neighboring fluorine atoms.

-

¹³C NMR: Signals are expected for the methoxy carbon and the fluorinated carbons. The carbon signals will exhibit splitting due to coupling with adjacent fluorine atoms (C-F coupling). The CF₃ carbon signal may appear as a quartet.

-

¹⁹F NMR: This is the most informative technique for this compound. Multiple signals are expected for the chemically non-equivalent fluorine atoms. The signals will show complex splitting patterns due to both homonuclear (F-F) and heteronuclear (F-H) coupling.

Representative NMR Data for a Related Hydrofluoroether, (CF₃)₂CHOCH₃: [9]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.73 | s | - | CH₃ |

| 3.93 | m | - | CH | |

| ¹³C | 62.5 | s | - | C-4 (OCH₃) |

| 77.8 | m | - | C-3 (CH) | |

| 121.1 | m | - | C-1 and C-2 (CF₃) | |

| ¹⁹F | -74.37 | d | 6.0 | CF₃ |

s = singlet, d = doublet, m = multiplet

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to C-F and C-O stretching vibrations.

Expected IR Absorption Bands:

-

C-H stretching: Around 2900-3000 cm⁻¹

-

C-O stretching: Strong absorption in the 1050-1250 cm⁻¹ region.[10]

-

C-F stretching: Very strong and broad absorptions in the 1100-1350 cm⁻¹ region.[10][11]

The complexity of the C-F stretching region can provide a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For fluorinated compounds, the loss of CF₃ (69 amu) is a common fragmentation pathway.[12]

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (250.06 g/mol ) may be observed, though it might be weak.

-

Major Fragments: Common fragments would likely arise from the cleavage of C-C and C-O bonds, and the loss of fluorine atoms or fluorinated groups. A prominent peak at m/z [M-69]⁺ corresponding to the loss of a trifluoromethyl group is anticipated.

Representative GC-MS Data for a Related Hydrofluoroether, (CF₃)₂CHOCH₃: [9]

| m/z | Relative Intensity | Assignment |

| 182 | 4 | [M]⁺ |

| 163 | 15 | [M-F]⁺ |

| 151 | 1 | [M-OCH₃]⁺ |

| 113 | 100 | [M-CF₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for hydrofluoroethers are outlined below.

NMR Spectroscopy

-

Sample Preparation: The sample is typically prepared by dissolving a few milligrams of the hydrofluoroether in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz) equipped with a multinuclear probe is used.

-

¹H NMR: Standard pulse sequences are used. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. Due to the long relaxation times of quaternary and fluorinated carbons, a longer relaxation delay may be necessary for quantitative analysis.

-

¹⁹F NMR: ¹H-decoupled spectra are often recorded. Chemical shifts are referenced to an external standard, commonly CFCl₃ (trichlorofluoromethane) set at 0 ppm.[13]

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). Alternatively, the sample can be analyzed in a solution using a suitable solvent that has minimal absorption in the region of interest.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced directly into the ion source or, more commonly, via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) is a common method for volatile compounds like hydrofluoroethers.

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. This compound | C5H3F9O | CID 4156734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 163702-08-7 [m.chemicalbook.com]

- 3. This compound | 163702-08-7 [chemicalbook.com]

- 5. This compound-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 6. Methyl perfluorobutyl ether | C4F9OCH3 | CID 164514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (39% n-isomer) [webbook.nist.gov]

- 8. 2-[Difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane | C5H3F9O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. article.scirea.org [article.scirea.org]

- 10. benthamopen.com [benthamopen.com]

- 11. ias.ac.in [ias.ac.in]

- 12. acdlabs.com [acdlabs.com]

- 13. rsc.org [rsc.org]

Unlocking New Frontiers: A Technical Guide to the Research Applications of Hydrofluoroethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofluoroethers (HFEs) have emerged as a versatile class of organic compounds with a unique combination of properties that make them highly valuable across a spectrum of research and industrial applications.[1][2] Developed as environmentally preferable alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), HFEs offer an exceptional balance of chemical inertness, thermal stability, non-flammability, low toxicity, and favorable environmental profiles, including zero ozone depletion potential (ODP).[1][2] This in-depth technical guide explores the core research applications of HFEs, providing detailed insights for scientists and professionals in drug development and other research fields.

Core Properties of Hydrofluoroethers

HFEs are characterized by the presence of a partially fluorinated alkyl group and an ether linkage. This molecular structure imparts a unique set of physical and chemical properties that are central to their utility in various research applications.

Data Presentation: Physical Properties of Common Hydrofluoroethers

The following tables summarize the key physical properties of several commercially available hydrofluoroether fluids from the 3M™ Novec™ Engineered Fluids series, which are widely used in research and industry. This data is essential for selecting the appropriate HFE for a specific application.

Table 1: General and Thermal Properties of Selected 3M™ Novec™ Hydrofluoroethers

| Property | HFE-7000 | HFE-7100 | HFE-7200 | HFE-7300 | HFE-7500 |

| Chemical Name | Methoxyheptafluoropropane | Methyl nonafluorobutyl ether | Ethyl nonafluorobutyl ether | 1,1,1,2,3,4,4,5,5,5-decafluoro-3-methoxy-2-(trifluoromethyl)pentane | 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane |

| Molecular Weight ( g/mol ) | 200 | 250 | 264 | 350 | 414 |

| Boiling Point (°C) | 34 | 61 | 76 | 98 | 128 |

| Freezing Point (°C) | -122 | -135 | -138 | -38 | -100 |

| Liquid Density (g/mL @ 25°C) | 1.40 | 1.52 | 1.43 | 1.66 | 1.61 |

| Heat of Vaporization (kJ/kg @ boiling point) | 142 | 112 | 120 | 102 | 89 |

| Specific Heat (J/kg·K @ 25°C) | 1300 | 1180 | 1210 | 1140 | 1128 |

| Thermal Conductivity (W/m·K @ 25°C) | 0.075 | 0.069 | 0.068 | 0.067 | 0.066 |

| Viscosity (cP @ 25°C) | 0.45 | 0.58 | 0.58 | 1.18 | 1.24 |

| Surface Tension (dyn/cm @ 25°C) | 12.4 | 13.6 | 13.6 | 15.0 | 16.2 |

Table 2: Electrical and Environmental Properties of Selected 3M™ Novec™ Hydrofluoroethers

| Property | HFE-7000 | HFE-7100 | HFE-7200 | HFE-7300 | HFE-7500 |

| Dielectric Strength (kV, 0.1" gap) | >40 | >40 | >40 | >35 | >35 |

| Dielectric Constant @ 1 kHz | 7.4 | 7.3 | 6.9 | 6.1 | 5.8 |

| Volume Resistivity (ohm-cm) | 1 x 10⁸ | 2 x 10⁹ | 4 x 10⁹ | 1 x 10¹⁰ | 1 x 10¹¹ |

| Ozone Depletion Potential (ODP) | 0 | 0 | 0 | 0 | 0 |

| Global Warming Potential (GWP, 100-yr ITH) | 320 | 297 | 59 | 200 | 109 |

| Atmospheric Lifetime (years) | 0.8 | 4.1 | 0.8 | 3.1 | 2.2 |

Research Application 1: Advanced Solvents in Organic Synthesis

The unique solubility characteristics and chemical inertness of hydrofluoroethers make them excellent solvents for a variety of organic reactions. They are particularly useful in reactions involving fluorinated compounds and as orthogonal solvents in multi-step syntheses.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling in a Biphasic HFE System (Proposed)

This protocol adapts a standard Suzuki-Miyaura coupling reaction to utilize an HFE as a non-polar phase, which can facilitate product separation and catalyst recycling.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., aqueous solution of Na₂CO₃)

-

Hydrofluoroether (e.g., HFE-7200)

-

Co-solvent (e.g., Ethanol)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium catalyst (0.02 mmol).

-

Solvent Addition: Add the hydrofluoroether (e.g., HFE-7200, 10 mL) and the co-solvent (e.g., ethanol, 2 mL) to the flask.

-

Base Addition: Add the aqueous base solution (e.g., 2M Na₂CO₃, 2 mL).

-

Inerting: Purge the reaction flask with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Reaction: Heat the biphasic mixture to a gentle reflux (approximately 70-80°C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The biphasic nature allows for easy separation of the HFE phase containing the product from the aqueous phase.

-

Product Isolation: Separate the organic layer. Wash the HFE layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Research Application 2: Precision Cleaning and Degreasing

Hydrofluoroethers are widely used for precision cleaning of sensitive components in research laboratories and high-tech manufacturing due to their low surface tension, high density, and excellent material compatibility.[3] They can effectively remove a wide range of contaminants, including oils, greases, and particulates, without damaging delicate substrates.

Experimental Protocol: Vapor Degreasing with HFE-7100

Vapor degreasing is a highly effective cleaning method that utilizes the solvent's vapor to clean and dry parts.[3]

Materials:

-

Vapor degreaser unit

-

HFE-7100

-

Contaminated parts to be cleaned

-

Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

-

Degreaser Setup: Ensure the vapor degreaser is clean and in good working order. Fill the boil sump with HFE-7100 to the recommended level.

-

Heating: Turn on the heaters for the boil sump. The HFE-7100 will begin to boil and generate a vapor zone.

-

Part Introduction: Place the contaminated parts in a basket and slowly lower them into the vapor zone. The hot vapor will condense on the cooler parts, dissolving the contaminants.

-

Immersion (Optional): For heavily soiled parts, immerse the basket in the boil sump for a short period to enhance cleaning through the boiling action of the solvent.

-

Rinse: Move the basket to the rinse sump, which contains clean, distilled HFE-7100, to remove any remaining contaminants.

-

Vapor Rinse and Drying: Slowly raise the basket back into the vapor zone. The pure solvent vapor will condense on the parts, providing a final rinse. As the parts reach the temperature of the vapor, condensation will cease, and the parts will emerge clean and dry.

-

Part Removal: Slowly remove the clean, dry parts from the degreaser.

References

The Invisible Legacy: A Technical Guide to the Discovery and History of Perfluorinated Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS), a class of synthetic organofluorine compounds, have become ubiquitous environmental contaminants. Their unique properties, stemming from the strength of the carbon-fluorine bond, have made them invaluable in a vast array of industrial and consumer products for over seven decades. However, this same chemical stability is the root of their persistence in the environment and bioaccumulation in living organisms, earning them the moniker "forever chemicals." This technical guide provides an in-depth exploration of the discovery, historical development, and the evolution of our scientific understanding of these compounds, with a focus on the key research that has shaped their trajectory from wonder materials to significant public health concerns.

A Serendipitous Discovery and the Dawn of a Chemical Revolution

The history of PFAS begins in the late 1930s with an accidental discovery at DuPont. In 1938, while researching new refrigerants, Dr. Roy J. Plunkett observed that a frozen and compressed sample of tetrafluoroethylene (B6358150) (TFE) had polymerized into a waxy, white solid.[1] This new substance, polytetrafluoroethylene (PTFE), exhibited remarkable properties: it was incredibly slippery, chemically inert, and had a high melting point. DuPont commercialized PTFE under the trade name Teflon in the 1940s, initially for military applications during World War II, such as in the Manhattan Project to handle corrosive uranium hexafluoride.[1]

Shortly after, another major player in the PFAS landscape, the Minnesota Mining and Manufacturing Company (3M), began its foray into fluorochemistry. Utilizing a process called electrochemical fluorination (ECF), 3M started producing perfluorooctanesulfonyl fluoride (B91410) (POSF), the precursor to perfluorooctanesulfonic acid (PFOS), and perfluorooctanoic acid (PFOA). These compounds formed the basis of numerous commercial products, most notably 3M's Scotchgard, which provided stain and water resistance to fabrics and carpets.[1]

The 1950s and 1960s saw a rapid expansion in the use of PFAS.[1] Their unique ability to repel both water and oil made them ideal for a wide range of applications, from non-stick cookware and food packaging to fire-fighting foams. Aqueous film-forming foam (AFFF), developed in the 1960s in collaboration with the U.S. Navy, proved to be highly effective at extinguishing petroleum-based fires and became a staple at military bases and airports worldwide.

Early Indications of Toxicity and Bioaccumulation

While the commercial success of PFAS was undeniable, internal research at both DuPont and 3M during the mid-20th century began to raise concerns about their potential health effects. As early as the 1950s and 1960s, animal studies conducted by these companies indicated that PFAS could accumulate in the body and cause adverse health effects at high doses. However, these findings were not made public for several decades.

It wasn't until the late 1990s and early 2000s that the scientific community and the public became widely aware of the persistence and potential toxicity of PFAS.[1][2] This shift in understanding was largely driven by the development of more sensitive analytical techniques that allowed for the detection of these compounds at low concentrations in the environment and in human blood.[2][3]

The Rise of Analytical Chemistry in Uncovering a Global Contaminant

The widespread environmental presence of PFAS remained largely unknown for decades due to the limitations of analytical instrumentation.[3][4] Early methods were not sensitive enough to detect the low concentrations of these compounds in environmental and biological samples. The turning point came in the late 1990s and early 2000s with the advancement and broader application of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This technology provided the necessary sensitivity and selectivity to quantify PFAS at parts-per-trillion (ppt) levels, revealing their ubiquitous presence in wildlife and human populations globally.[2]

Key Analytical Techniques and Experimental Protocols

The analysis of PFAS in various matrices, particularly water, has been standardized through several EPA methods. These methods typically involve a sample preparation step to concentrate the analytes and remove interfering substances, followed by instrumental analysis.

3.1.1 Solid-Phase Extraction (SPE) for Sample Preparation

Solid-phase extraction is a widely used technique for the extraction and concentration of PFAS from aqueous samples.[5] The general workflow for SPE is as follows:

-

Conditioning: The SPE cartridge, typically containing a polymeric sorbent, is conditioned with a solvent like methanol (B129727), followed by reagent water, to activate the sorbent.

-

Loading: The water sample is passed through the conditioned cartridge. PFAS analytes are retained on the sorbent while other matrix components pass through.

-

Washing: The cartridge is washed with a weak solvent to remove any co-adsorbed interferences.

-

Elution: A stronger solvent, such as methanol, is used to elute the retained PFAS from the cartridge.

-

Concentration: The eluate is concentrated to a small volume, typically using nitrogen evaporation, to increase the analyte concentration before analysis.

3.1.2 EPA Method 537.1: A Detailed Protocol for Drinking Water Analysis

EPA Method 537.1 is a standardized method for the determination of 18 PFAS in drinking water using SPE and LC-MS/MS.[6][7]

Experimental Protocol:

-

Sample Collection: A 250 mL water sample is collected in a polypropylene (B1209903) bottle containing a preservative (Trizma). Surrogate standards are added to the sample.[6][8]

-

SPE Cartridge Conditioning: A 500 mg/6 mL divinylbenzene (B73037) SPE cartridge is conditioned with 15 mL of methanol followed by 18 mL of reagent water.[6]

-

Sample Loading: The 250 mL water sample is passed through the conditioned cartridge at a flow rate of 10-15 mL/min.[6]

-

Cartridge Drying: The cartridge is dried under vacuum for 5 minutes.[6]

-

Elution: The sample bottle is rinsed with 4 mL of methanol, and this rinse is used to elute the PFAS from the cartridge. This step is repeated.[6]

-

Concentration: The eluate is concentrated to dryness under a stream of nitrogen at 60°C.[6]

-

Reconstitution: The dried extract is reconstituted in 1 mL of 96:4 methanol:water. Internal standards are added.[6]

-

Analysis: The final extract is analyzed by LC-MS/MS.[6]

Quantitative Data on PFAS

The following tables summarize key quantitative data related to the history and properties of selected PFAS.

Table 1: Physicochemical Properties of Selected PFAS

| Compound | Acronym | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 25°C) | Vapor Pressure (mm Hg at 25°C) |

| Perfluorooctanoic Acid | PFOA | 414.07 | 9,500 | 0.525 |

| Perfluorooctanesulfonic Acid | PFOS | 500.13 | 570 | 0.002 |

| Perfluorohexanesulfonic Acid | PFHxS | 400.12 | 1,900 | - |

| Perfluorononanoic Acid | PFNA | 464.08 | 2,600 | - |

| Hexafluoropropylene oxide dimer acid | GenX | 330.05 | - | - |

| Data compiled from various sources. |

Table 2: Timeline of Key Events in the History of PFAS

| Year | Event |

| 1938 | Dr. Roy J. Plunkett at DuPont accidentally discovers PTFE (Teflon).[1] |

| 1940s | 3M begins producing PFOA and PFOS using electrochemical fluorination. |

| 1950s | Widespread commercialization of PFAS in products like non-stick cookware and stain-resistant fabrics.[1] |

| 1960s | Development of Aqueous Film-Forming Foam (AFFF) containing PFAS for firefighting. |

| 1970s | Internal studies at 3M and DuPont indicate potential for bioaccumulation and toxicity of PFAS.[9] |

| Late 1990s | Advances in analytical chemistry allow for the detection of PFAS in the environment and human blood.[2] |

| 2000-2002 | 3M announces the phase-out of PFOS production. |

| 2006 | The EPA launches the PFOA Stewardship Program, calling for a reduction in PFOA emissions and product content. |

| 2009 | PFOS is listed under the Stockholm Convention on Persistent Organic Pollutants. |

| 2013-2015 | The EPA's Third Unregulated Contaminant Monitoring Rule (UCMR3) mandates testing for six PFAS in public water systems.[3] |

| 2016 | The EPA issues a lifetime health advisory of 70 parts per trillion (ppt) for the combined concentration of PFOA and PFOS in drinking water. |

| 2023 | The EPA proposes National Primary Drinking Water Regulations for six PFAS, including PFOA and PFOS. |

Table 3: Serum Concentrations of Selected PFAS in the U.S. Population (NHANES Data)

| PFAS | 1999-2000 Geometric Mean (ng/mL) | 2017-2018 Geometric Mean (ng/mL) | Percent Decline |

| PFOA | 5.23 | 1.42 | ~73% |

| PFOS | 30.4 | 4.25 | ~86% |

| PFHxS | 2.08 | 1.08 | ~48% |

| PFNA | 0.65 | 0.41 | ~37% |

| Data from the National Health and Nutrition Examination Survey (NHANES).[10][11][12] |

Toxicological Research and Understanding of Health Effects

A growing body of research has linked exposure to certain PFAS with a range of adverse health outcomes in both wildlife and humans. Animal studies have demonstrated that exposure to high levels of PFOA and PFOS can lead to developmental effects, liver and kidney damage, and immune system disruption.[13][14][15]

In humans, epidemiological studies have suggested associations between PFAS exposure and an increased risk of certain cancers (including kidney and testicular cancer), elevated cholesterol levels, thyroid disease, and adverse reproductive and developmental outcomes.[15]

Key Signaling Pathways and Mechanisms of Toxicity

Research into the mechanisms of PFAS toxicity has identified several key cellular and molecular pathways that are disrupted by these compounds.

5.1.1 Peroxisome Proliferator-Activated Receptors (PPARs)

One of the primary mechanisms of PFAS-induced toxicity, particularly liver toxicity, is through the activation of peroxisome proliferator-activated receptors (PPARs), especially PPARα.[16] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and energy homeostasis. The activation of PPARα by PFAS can lead to an increase in the size and number of peroxisomes in liver cells, a process known as peroxisome proliferation. This can disrupt lipid metabolism and contribute to liver enlargement and the development of liver tumors in rodents.[16]

5.1.2 Disruption of Fatty Acid β-Oxidation

PFAS can also interfere with mitochondrial fatty acid β-oxidation, the process by which fatty acids are broken down to produce energy.[17][18] This disruption can lead to the accumulation of lipids in the liver, contributing to steatosis (fatty liver disease).

References

- 1. drinkhydrality.com [drinkhydrality.com]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. 8 Decades of PFAS: How Analysis, Detection Tools have Improved | Labcompare.com [labcompare.com]

- 5. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]

- 6. sciex.com [sciex.com]

- 7. PFAS Analysis Procedures for EPA Method 537.1 and Beyond | Separation Science [sepscience.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. Timeline of events related to per- and polyfluoroalkyl substances - Wikipedia [en.wikipedia.org]

- 10. Trends in Serum Per- and Polyfluoroalkyl Substance (PFAS) Concentrations in Teenagers and Adults, 1999–2018 NHANES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast Facts: PFAS in the U.S. Population | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 12. Human Exposure: PFAS Information for Clinicians - 2024 | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 13. Current Review of Increasing Animal Health Threat of Per- and Polyfluoroalkyl Substances (PFAS): Harms, Limitations, and Alternatives to Manage Their Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wateradvisory.org [wateradvisory.org]

- 15. PERFLUOROALKYL ACIDS: What Is the Evidence Telling Us? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Perfluoroalkyl acids-induced liver steatosis: Effects on genes controlling lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl Perfluoroisobutyl Ether as a Non-Flammable Electrolyte Co-Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether (MPE) is a hydrofluoroether (HFE) that has garnered significant interest as a non-flammable co-solvent for electrolytes in lithium-ion batteries.[1] Its inherent non-flammability, low viscosity, and favorable electrochemical stability make it a promising candidate to enhance the safety and performance of next-generation energy storage systems.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in utilizing MPE in their electrolyte formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H3F9O | [3] |

| Molecular Weight | 250.06 g/mol | [3] |

| Appearance | Colorless, clear liquid | [1] |

| Flammability | Non-flammable | [2] |

| Boiling Point | Not specified | |

| Viscosity | Low | [1] |

Electrochemical Performance of MPE-Based Electrolytes

The incorporation of this compound as a co-solvent in lithium-ion battery electrolytes has been shown to yield promising electrochemical performance. Table 2 summarizes key performance metrics from studies utilizing MPE or the closely related methyl nonafluorobutyl ether (MFE).

Table 2: Electrochemical Performance of Electrolytes Containing this compound (or related MFE)

| Electrolyte Composition | Cell Configuration | Ionic Conductivity (mS/cm) | Key Cycling Performance Metrics | Reference(s) |

| Not specified | Not specified | Not specified | Not specified |

Note: Specific quantitative data for MPE is limited in the provided search results. Performance data for the structurally similar MFE is included as a proxy for expected performance characteristics.

Experimental Protocols

Detailed protocols for the characterization of MPE-based electrolytes are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental setups and research objectives.

Electrolyte Preparation

Objective: To prepare a non-flammable electrolyte containing this compound.

Materials:

-

Lithium salt (e.g., LiPF6, LiTFSI)

-

Carbonate co-solvents (e.g., ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC))

-

This compound (MPE)

-

Anhydrous solvents and salts

-

Argon-filled glovebox

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

All electrolyte preparation steps must be performed inside an argon-filled glovebox with water and oxygen levels below 1 ppm to prevent contamination.

-

Dry all solvents and lithium salts under vacuum at an appropriate temperature before use.

-

Prepare the desired carbonate solvent mixture by accurately measuring and mixing the required volumes or weights of each component (e.g., EC:EMC 3:7 by weight).

-

Dissolve the lithium salt in the carbonate solvent mixture to the desired molarity (e.g., 1.0 M LiPF6) by stirring with a magnetic stirrer until fully dissolved.

-

Add the desired volume percentage of this compound to the lithium salt/carbonate solvent solution.

-

Continue stirring the final mixture for several hours to ensure homogeneity.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the MPE-based electrolyte.

Materials:

-

MPE-based electrolyte

-

Conductivity meter with a suitable probe for non-aqueous solutions

-

Temperature-controlled chamber or water bath

-

Calibration standards

Procedure:

-

Calibrate the conductivity meter according to the manufacturer's instructions using appropriate standards.

-

Place a known volume of the MPE-based electrolyte in a clean, dry sample holder.

-

Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.

-

Allow the temperature of the electrolyte to stabilize to the desired measurement temperature (e.g., 25 °C) using a temperature-controlled chamber.

-

Record the conductivity reading once it has stabilized.

-

Repeat the measurement at various temperatures to determine the temperature dependence of the ionic conductivity.

Flammability Test: Open-Cup Flash Point Method

Objective: To assess the non-flammability of the MPE-based electrolyte.

Materials:

-

MPE-based electrolyte

-

Open-cup flash point apparatus (e.g., Cleveland open-cup)

-

Ignition source (e.g., gas flame, electric igniter)

-

Thermometer

Procedure:

-

Pour a specified volume of the electrolyte into the test cup of the flash point apparatus.

-

Heat the electrolyte at a slow, constant rate.

-

At specified temperature intervals, pass the ignition source across the surface of the liquid.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

-

For non-flammable electrolytes containing MPE, no flash point should be observed up to the boiling point of the electrolyte.

Electrochemical Cycling: Coin Cell Assembly and Testing

Objective: To evaluate the electrochemical performance (e.g., cycling stability, rate capability) of the MPE-based electrolyte in a lithium-ion coin cell.

Materials:

-

MPE-based electrolyte

-

Cathode and anode discs (e.g., LiFePO4 and graphite)

-

Separator (e.g., Celgard)

-

Coin cell components (2032-type cases, spacers, springs)

-

Coin cell crimper

-

Battery cycler

-

Argon-filled glovebox

Procedure:

-

Cell Assembly (inside an argon-filled glovebox): a. Place the cathode disc in the center of the bottom coin cell case. b. Add a few drops of the MPE-based electrolyte onto the cathode to wet it. c. Place the separator on top of the wetted cathode. d. Add a few more drops of electrolyte to the separator. e. Place the anode disc on top of the separator. f. Add a spacer and a spring on top of the anode. g. Place the top cap on the assembly. h. Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

-